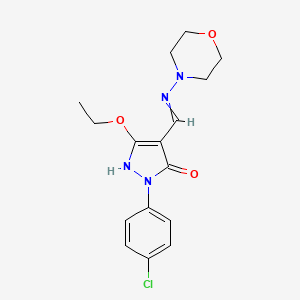
2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one is a synthetic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring. The final step involves the condensation of the pyrazolone with morpholine and formaldehyde to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for monitoring and controlling reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds have similar structural features and exhibit anticonvulsive and peripheral n-cholinolytic activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative has been studied for its biological activities, including antibacterial and antifungal properties.
Uniqueness
2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H19ClN4O3 |
|---|---|
Molekulargewicht |
350.80 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H19ClN4O3/c1-2-24-15-14(11-18-20-7-9-23-10-8-20)16(22)21(19-15)13-5-3-12(17)4-6-13/h3-6,11,19H,2,7-10H2,1H3 |
InChI-Schlüssel |
PGZKIBSJTOQPIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14111492.png)
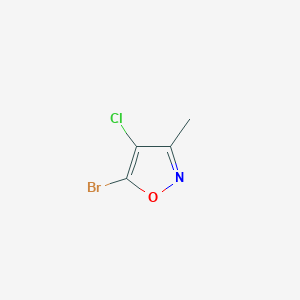
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111500.png)
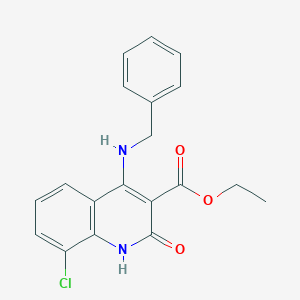
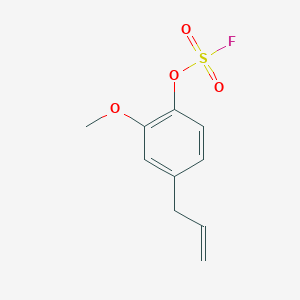
![N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide](/img/structure/B14111521.png)

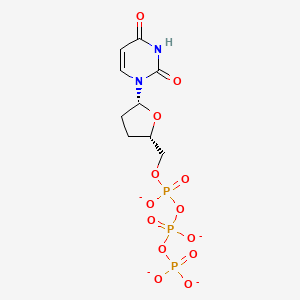
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)
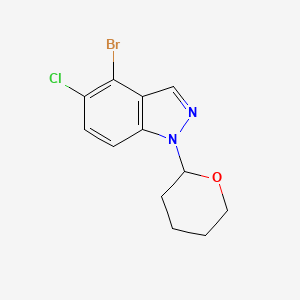
![1-(4-tert-butylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111556.png)
![[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate](/img/structure/B14111562.png)
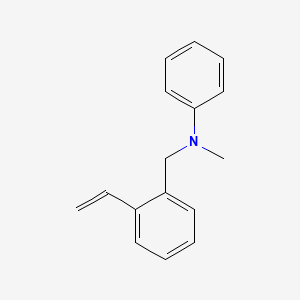
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14111583.png)
